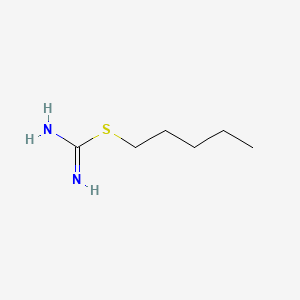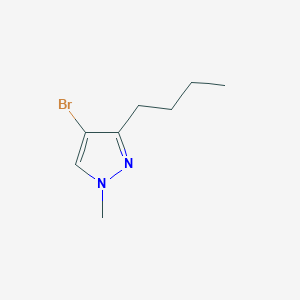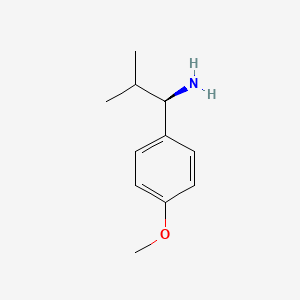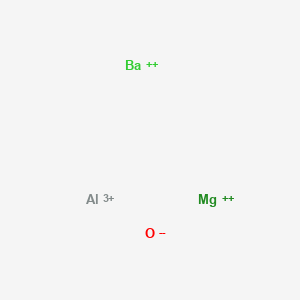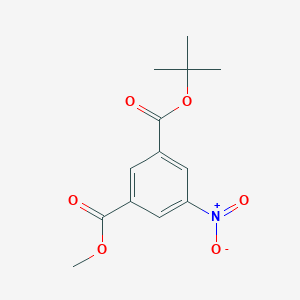![molecular formula C16H22N2O2 B13975984 [3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester](/img/structure/B13975984.png)
[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester: is a synthetic organic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester typically involves the reaction of indole derivatives with carbamic acid tert-butyl ester. One common method is the palladium-catalyzed Larock indole synthesis, which involves the use of palladium catalysts to form the indole unit . Another method involves the reaction of substituted o-iodoaniline with dicarbonyl compounds to form the corresponding imine, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow for the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing solvent use .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Various nucleophiles or electrophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-alkylamines.
Applications De Recherche Scientifique
Chemistry: The compound is used as a precursor in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of indole derivatives on cellular processes and to develop new therapeutic agents .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials with specific properties .
Mécanisme D'action
The mechanism of action of [3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, indole derivatives are known to interact with protein kinases, influencing cell signaling pathways and cellular functions .
Comparaison Avec Des Composés Similaires
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
Indole-3-alkylamines: Known for their biological activities, including antimicrobial and anticancer properties.
Uniqueness: What sets [3-(1H-lndol-3-yl)-propyl]-carbamic acid tert-butyl ester apart from other indole derivatives is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for developing new therapeutic agents and studying biological processes.
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
tert-butyl N-[3-(1H-indol-3-yl)propyl]carbamate |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)17-10-6-7-12-11-18-14-9-5-4-8-13(12)14/h4-5,8-9,11,18H,6-7,10H2,1-3H3,(H,17,19) |
Clé InChI |
FHMNZEJOGNXXDA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCC1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


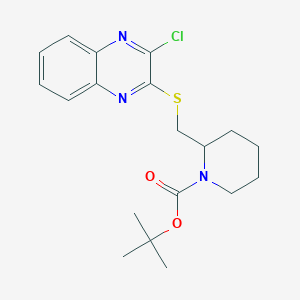
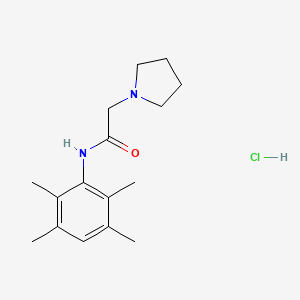
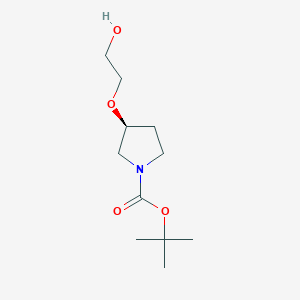
![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetic acid;hydrochloride](/img/structure/B13975920.png)
![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
![N-([1,1'-biphenyl]-2-yl)dibenzo[b,d]furan-4-amine](/img/structure/B13975930.png)
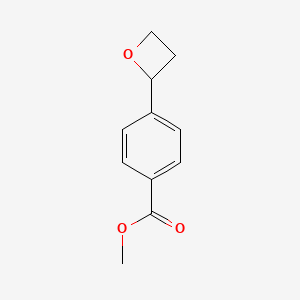
![4-[[(3-Hydroxypropyl)amino]methyl]phenol](/img/structure/B13975939.png)
![6-Bromo-1-(tetrahydro-3-furanyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13975951.png)
